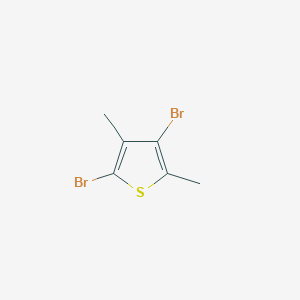

2,4-Dibromo-3,5-dimethylthiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-3,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S/c1-3-5(7)4(2)9-6(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCAOQRHVBMFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80980497 | |

| Record name | 2,4-Dibromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63862-00-0 | |

| Record name | 2,4-Dibromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 3,5 Dimethylthiophene

Regioselective Bromination of Dimethylthiophene Precursors

Regioselective synthesis involves the specific placement of bromine atoms onto the thiophene (B33073) core. For a 3,5-dimethylthiophene precursor, the two available alpha-positions (2 and 4) are the most reactive sites for electrophilic attack.

Halogenation with N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds, including thiophenes. wikipedia.orgorganic-chemistry.org It serves as a convenient and often more selective source of electrophilic bromine compared to elemental bromine. The reaction typically proceeds under mild conditions and can be tailored to achieve mono- or poly-bromination. researchgate.net

For the synthesis of 2,4-Dibromo-3,5-dimethylthiophene, two equivalents of NBS would be required to react with the 3,5-dimethylthiophene precursor. The reaction is typically carried out in a suitable solvent, such as acetonitrile, chloroform, or a mixture containing acetic acid. jcu.edu.aunankai.edu.cn The use of solvents like acetonitrile or dimethylformamide (DMF) can enhance the reaction's efficiency and selectivity for para-substitution on aromatic systems. mdpi.comresearchgate.net Computational studies suggest that the bromination mechanism involving NBS proceeds favorably through the formation of a bromonium ion intermediate. researchgate.net

Table 1: Representative Conditions for NBS Bromination of Thiophene Derivatives

| Starting Material | Reagent | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|

| 2-Methylbenzo[b]thiophene | NBS (1.03 eq) | Acetonitrile | 0°C to RT | 99% | |

| Thiophene | NBS (2.0 eq) | Chloroform/Acetic Acid | RT | High | nankai.edu.cn |

| 3-Hexylthiophene | NBS | Acetic Acid | Not specified | High | jcu.edu.au |

Utilization of Elemental Bromine in Controlled Reaction Conditions

Direct bromination using elemental bromine (Br₂) is a fundamental method for preparing bromo-substituted thiophenes. jcu.edu.au The reaction is a classic electrophilic aromatic substitution. To synthesize this compound, controlled addition of two molar equivalents of bromine to 3,5-dimethylthiophene is necessary.

The reaction is typically performed in a solvent such as acetic acid, chloroform, or carbon tetrachloride. jcu.edu.aumasterorganicchemistry.com The conditions can be modulated to control the degree of bromination. For highly activated substrates like 3,5-dimethylthiophene, the reaction proceeds readily. A multistep synthesis of pyrazole derivatives from chalcones utilized a bromine-chloroform system for the dibromination of a propan-1-one intermediate, which occurred over 2 hours at room temperature. researchgate.net The reaction mechanism involves the attack of the electron-rich thiophene ring on a bromine molecule, leading to the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.

Table 2: General Conditions for Bromination with Elemental Bromine

| Substrate Type | Solvent | Temperature | Notes | Citation |

|---|---|---|---|---|

| Alkenes | Carbon Tetrachloride (CCl₄) | Not specified | Anti-addition mechanism | masterorganicchemistry.com |

| 3-Pentanone | None (PBr₃ catalyst) | -10°C to 0°C | Used for α-bromination | orgsyn.org |

| 3-Alkylthiophenes | Acetic Acid | Not specified | Yields 2,5-dibromo product | jcu.edu.au |

Strategies for Bromination via Organometallic Intermediates (e.g., Butyllithium-mediated)

The use of organometallic intermediates, particularly through lithiation with butyllithium (BuLi), offers a powerful and highly regioselective strategy for functionalizing thiophene rings. google.com This method involves the deprotonation of the thiophene ring at its most acidic positions (the α-hydrogens) to form a thienyllithium intermediate. This intermediate then reacts with an electrophilic bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, to introduce a bromine atom at the specific lithiated site.

For the synthesis of this compound from 3,5-dimethylthiophene, a one-pot, two-step lithiation followed by bromination can be envisioned. The process would involve:

Reaction of 3,5-dimethylthiophene with two equivalents of n-BuLi at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This would generate the 2,4-dilithio-3,5-dimethylthiophene intermediate.

Quenching of this organometallic intermediate with a suitable brominating agent to yield the final product.

This approach provides excellent control over the position of bromination, as the lithiation is highly specific to the α-positions. Patents describe similar procedures for the controlled mono- or di-bromination of other 3-alkylthiophenes by carefully managing the stoichiometry of BuLi and Br₂ at temperatures ranging from -100 °C to 0 °C. google.com

Table 3: Typical Conditions for Butyllithium-Mediated Bromination of Alkylthiophenes | Substrate | Reagents | Solvent | Temperature | Reaction Time | Citation | | :--- | :--- | :--- | :--- | :--- | | 3-Butylthiophene | 1. n-BuLi 2. Br₂ | THF | -78 °C | ~1.5 hours activation, 20 min bromination | google.com | | 3-Hexylthiophene | 1. n-BuLi 2. Br₂ | THF | -78 °C | ~1.5 hours activation, 20 min bromination | google.com | | Thiophene | 1. Direct lithiations 2. Bromination | Not specified | -78 °C to RT | 1 to 24 hours | mdpi.com |

Multistep Synthetic Routes to Access this compound

One potential multistep pathway could involve starting with a polybrominated thiophene, such as 2,3,4,5-tetrabromothiophene, and performing selective reactions. For example, a sequence might involve:

Selective debromination or metal-halogen exchange at the 3- and 5-positions. For instance, 3,4-dibromothiophene can be prepared from tetrabromothiophene using zinc powder and acetic acid. scispace.comgoogle.com

Introduction of methyl groups at the now vacant 3- and 5-positions using organometallic cross-coupling reactions, such as Suzuki or Kumada coupling.

Alternatively, a route could begin with a pre-functionalized thiophene. For instance, 3,4-dibromo-2,5-dimethylthiophene can be monolithiated and coupled to form dimeric adducts, demonstrating the reactivity of such intermediates. jcu.edu.au Another approach involves the rearrangement of brominated thiophenes under the influence of strong bases like sodium amide, which can be used to synthesize β-bromothiophenes from α-bromothiophenes. google.comgoogle.comepo.org A multistep synthesis could theoretically exploit such isomerizations, followed by further functionalization. However, for a symmetrically substituted target like this compound, these complex routes are generally less efficient than the direct dibromination of the corresponding dimethylthiophene precursor.

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 3,5-dimethylthiophene |

| N-Bromosuccinimide (NBS) |

| Bromine |

| Butyllithium (BuLi) |

| n-Butyllithium (n-BuLi) |

| Tetrahydrofuran (THF) |

| 2-Methylbenzo[b]thiophene |

| Acetonitrile |

| 3-Hexylthiophene |

| Acetic Acid |

| Chloroform |

| Carbon Tetrachloride |

| 3-Pentanone |

| Phosphorus tribromide |

| 3-Butylthiophene |

| 1,2-dibromoethane |

| 2,3,4,5-tetrabromothiophene |

| 3,4-dibromothiophene |

| Zinc |

| 3,4-dibromo-2,5-dimethylthiophene |

| Sodium amide |

| Thiophene |

| 1,2,3-trimethylbenzene |

| 3,5-dimethylanisole |

| Mesitylene |

| Thioanisole |

| Diphenyl disulfide |

| 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one |

| 2-bromothiophene |

| 2,5-dibromothiophene |

| 3-bromothiophene |

Advanced Chemical Reactivity and Functionalization Strategies of 2,4 Dibromo 3,5 Dimethylthiophene

Reactivity via Carbon-Bromine Bonds

The presence of two bromine atoms on the thiophene (B33073) ring at positions 2 and 4 allows for a range of transformations, primarily initiated by metal-halogen exchange or the formation of organometallic reagents.

Lithium-Halogen Exchange Reactions: Mechanism and Electrophilic Quenching

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds from organic halides. wikipedia.org This reaction is particularly efficient for aryl and vinyl halides and proceeds rapidly, even at low temperatures. wikipedia.orgharvard.edu The generally accepted mechanism for lithium-halogen exchange involves a nucleophilic attack of the carbanion from the organolithium reagent (e.g., n-butyllithium) on the halogen atom of the substrate. wikipedia.org This can proceed through an "ate-complex" intermediate, a hypervalent halogetonate species, which then decomposes to the more stable organolithium species and the corresponding alkyl halide. wikipedia.orgharvard.eduprinceton.edu The rate of exchange is typically faster for heavier halogens, following the trend I > Br > Cl. wikipedia.orgprinceton.edu

In the case of 2,4-dibromo-3,5-dimethylthiophene, the bromine at the 2-position is generally more reactive towards lithium-halogen exchange than the bromine at the 4-position. This regioselectivity is attributed to the higher acidity of the α-proton in thiophenes, which stabilizes the resulting organolithium intermediate at the 2-position. The reaction is typically carried out using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to prevent side reactions.

Once the monolithiated species is formed, it can be trapped by a variety of electrophiles in a process known as electrophilic quenching. This allows for the introduction of a wide range of functional groups at the 2-position of the thiophene ring.

Table 1: Examples of Electrophilic Quenching Following Lithium-Halogen Exchange

| Electrophile | Reagent | Functional Group Introduced |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | RCHO, R₂CO | Hydroxymethyl, Substituted hydroxymethyl |

| Esters | RCOOR' | Acyl |

| Alkyl halides | R'X | Alkyl |

| Silyl halides | R₃SiCl | Silyl |

The resulting 4-bromo-2-substituted-3,5-dimethylthiophene can then undergo a second lithium-halogen exchange at the 4-position, followed by quenching with a different electrophile, providing a route to dissymmetrically substituted 3,5-dimethylthiophenes.

Grignard Reagent-Mediated Transformations

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. byjus.comlibretexts.orglibretexts.org They are typically prepared by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. libretexts.orglibretexts.orgyoutube.com For this compound, the formation of a Grignard reagent can be achieved, although the reactivity of the two bromine atoms may lead to a mixture of mono- and di-Grignard reagents depending on the reaction conditions. Selective formation of the mono-Grignard reagent at the more reactive 2-position is often achievable under controlled conditions.

The resulting Grignard reagent, 4-bromo-3,5-dimethyl-2-thienylmagnesium bromide, can then participate in a variety of transformations analogous to those of organolithium compounds. These include reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and with other electrophiles to introduce new functional groups. byjus.comlibretexts.orgyoutube.com One of the key applications of Grignard reagents is in Kumada coupling reactions, a type of palladium- or nickel-catalyzed cross-coupling reaction. uh.edujcu.edu.au

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms of this compound provide two reactive handles for such transformations.

Suzuki-Miyaura Coupling: Regioselectivity and Sequential Arylation

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate, is one of the most widely used cross-coupling reactions due to its mild reaction conditions and the commercial availability and stability of boronic acids. nih.govresearchgate.netd-nb.infonih.gov In the case of dibrominated thiophenes, regioselective and sequential couplings are often possible, allowing for the controlled synthesis of unsymmetrical biaryl and oligoarylthiophenes. nih.govd-nb.inforesearchgate.netmdpi.com

The regioselectivity of the Suzuki-Miyaura coupling on this compound is influenced by the reaction conditions, including the choice of catalyst, base, and solvent. researchgate.net Generally, the bromine at the 2-position is more reactive than the one at the 4-position in palladium-catalyzed reactions. This allows for a stepwise functionalization, where the first coupling occurs selectively at the 2-position. By controlling the stoichiometry of the boronic acid (typically using one equivalent), a mono-arylated product can be isolated. mdpi.com Subsequent exposure of this mono-arylated thiophene to a different boronic acid under similar or slightly modified coupling conditions allows for the introduction of a second, different aryl group at the 4-position. nih.gov

Table 2: Typical Conditions for Regioselective Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Pd₂(dba)₃/tBu₃P | Catalyzes the cross-coupling cycle |

| Boronic Acid | Arylboronic acids (Ar-B(OH)₂) | Source of the aryl group |

| Base | K₃PO₄, Na₂CO₃, CsF | Activates the boronic acid |

| Solvent | 1,4-Dioxane/H₂O, Toluene, Ethanol | Solubilizes reactants and influences reactivity |

The ability to perform sequential arylations makes this compound a valuable precursor for the synthesis of complex, unsymmetrically substituted thiophene-based materials for applications in organic electronics and photonics.

Stille Coupling: Mechanism and Scope

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. jcu.edu.auwikipedia.orguwindsor.calibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and for the stability of organostannane reagents to air and moisture. libretexts.org The catalytic cycle of the Stille reaction consists of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst. wikipedia.orguwindsor.ca

For this compound, Stille coupling offers another avenue for the introduction of sp²-hybridized carbon substituents, such as vinyl, aryl, and heteroaryl groups. Similar to the Suzuki coupling, a regioselective reaction at the more reactive 2-position can be achieved. The scope of the Stille reaction is broad, and a variety of organostannanes can be employed, providing access to a wide range of substituted thiophenes. jcu.edu.au

Negishi Coupling and Other Carbon-Carbon Bond Forming Reactions

The Negishi coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. uh.eduwikipedia.orgillinois.eduresearchgate.net A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for reactions to proceed under mild conditions and with high yields. wikipedia.orgresearchgate.net The reaction is particularly useful for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org The general mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. illinois.edu

This compound can serve as the electrophilic partner in Negishi couplings. The corresponding organozinc reagents can be prepared and coupled to introduce alkyl, alkenyl, or aryl groups. The use of nickel catalysts is also common in Negishi couplings and can sometimes offer complementary reactivity to palladium catalysts. uh.eduwikipedia.org

Other important carbon-carbon bond-forming reactions applicable to this compound include the Sonogashira coupling, which is used to introduce alkyne moieties, and the Kumada coupling, which utilizes Grignard reagents as the nucleophilic partner. uh.edujcu.edu.auresearchgate.net These reactions further expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Direct Arylation via C-H Bond Activation for Extended Conjugated Systems

While direct arylation via C-H bond activation is a powerful and increasingly common method for creating extended conjugated systems, specific examples involving this compound are not prominently featured in surveyed chemical literature. The primary functionalization strategies reported for this molecule tend to leverage the reactivity of the existing carbon-bromine bonds rather than activating the more inert C-H bonds of coupling partners. The significant steric hindrance imposed by the two methyl groups adjacent to the bromine atoms may influence the feasibility and efficiency of C-H activation pathways, leading researchers to prefer cross-coupling reactions at the C-Br positions.

Transformations Involving the Thiophene Ring System

Transformations of this compound primarily focus on the substitution of its bromine atoms, which are the most reactive sites for chemical modification. These reactions open pathways to a wide array of functionalized thiophenes.

Direct nucleophilic aromatic substitution (SNAr) on this compound is not the most commonly cited functionalization method. Instead, a more prevalent and versatile strategy involves a halogen-lithium exchange reaction. This process converts the electrophilic carbon-bromine bond into a strongly nucleophilic carbon-lithium bond, which can then react with a wide range of electrophiles.

In a typical procedure, this compound is dissolved in a dry solvent like tetrahydrofuran (THF) and cooled to a low temperature, such as -78 °C (195 K). acs.orgresearchgate.net A strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), is then added dropwise. researchgate.netwiley-vch.de The organolithium reagent selectively exchanges one of the bromine atoms for a lithium atom, creating a highly reactive lithiated thiophene intermediate. This intermediate is not isolated but is immediately used in subsequent reactions. For instance, this lithiated species can be reacted with electrophiles to form new carbon-carbon or carbon-heteroatom bonds, serving as a cornerstone for synthesizing complex diarylethene photochromic compounds. acs.orgresearchgate.netwiley-vch.de This two-step sequence—halogen-lithium exchange followed by electrophilic quench—provides a reliable route to monosubstituted products. It is also possible to perform a two-fold exchange to functionalize both positions. electronicsandbooks.com

One key application of this method is the synthesis of boronic acids, which are crucial precursors for cross-coupling reactions. 3,5-Dimethyl-4-bromothiophen-2-boronic acid has been synthesized from this compound, presumably via a monolithiation followed by a reaction with a boron electrophile like triisopropyl borate. wiley-vch.de

| Reactant | Reagent | Solvent | Temperature | Subsequent Use | Reference |

|---|---|---|---|---|---|

| This compound | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C (195 K) | Synthesis of diarylethenes | acs.orgresearchgate.net |

| This compound | t-Butyllithium (t-BuLi) | Tetrahydrofuran (THF) | -78 °C | Synthesis of photochromic compounds | wiley-vch.de |

The conversion of aryl halides to cyano derivatives is a fundamental transformation in organic synthesis, often accomplished using reagents like copper(I) cyanide (CuCN) in a Rosenmund–von Braun reaction. However, specific documented examples of the direct cyanation of this compound using this method were not identified in the surveyed research. While this reaction is generally applicable to aryl bromides, the specific conditions and viability for this sterically hindered substrate would require dedicated investigation.

Polymerization Pathways: Application as a Monomer for Conjugated Polymers

This compound serves as a valuable building block, or monomer, for the synthesis of complex conjugated organic materials used in electronic devices. researchgate.netlookchem.com Its utility is particularly noted in the creation of host materials for phosphorescent organic light-emitting diodes (PHOLEDs). researchgate.netlookchem.com

The primary route for incorporating this unit into a larger conjugated system is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. lookchem.com In this approach, the dibrominated thiophene is not typically polymerized directly with itself. Instead, it is first converted into a more reactive intermediate. As mentioned previously, this compound can be transformed into 3,5-Dimethyl-4-bromothiophen-2-boronic acid. wiley-vch.de This monofunctionalized boronic acid can then undergo a Suzuki-Miyaura cross-coupling reaction with another aryl halide partner.

This strategy was employed in the synthesis of phenylcarbazole–thiophene-based structural isomers, which were investigated as high triplet-energy host materials for blue PHOLEDs. researchgate.netlookchem.com By coupling the thiophene-boronic acid derivative with a suitable phenylcarbazole unit, researchers can construct precisely defined, high-performance organic semiconductors. The methyl groups on the thiophene ring can help to fine-tune the material's properties, including solubility and morphology in thin films, which are critical for device efficiency. lookchem.com This application underscores the role of this compound as a key precursor for advanced functional materials rather than as a monomer for producing simple linear polymers.

Spectroscopic and Structural Characterization Methodologies for 2,4 Dibromo 3,5 Dimethylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2,4-Dibromo-3,5-dimethylthiophene, a combination of one-dimensional and two-dimensional NMR techniques would be essential to confirm its structure and distinguish it from its isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Isomerism and Substituent Environment

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In the case of this compound, the spectrum is expected to be relatively simple.

Expected Signals: The structure contains two methyl groups (at positions 3 and 5) which are in different chemical environments. The methyl group at C-3 is flanked by two bromine-substituted carbons, while the methyl group at C-5 is adjacent to a bromine-substituted carbon and the sulfur atom. This difference in electronic environment would lead to two distinct singlet signals in the ¹H NMR spectrum, as there are no adjacent protons to cause splitting.

Chemical Shift Prediction: The precise chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atoms and the aromatic thiophene (B33073) ring. By comparing with similar structures, one could anticipate the signals for the methyl protons to appear in the range of δ 2.0-2.5 ppm. The subtle difference in their electronic surroundings would likely result in a small separation between the two singlets. The absence of any signals in the aromatic region (typically δ 6.5-8.0 ppm for thiophenes) would confirm the full substitution of the thiophene ring's proton-bearing carbons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Expected Signals: For this compound, six distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four carbons of the thiophene ring and the two methyl carbons.

Thiophene Ring Carbons: The four carbons of the thiophene ring (C2, C3, C4, C5) are all chemically non-equivalent. The carbons bearing bromine atoms (C2 and C4) would be expected to show signals at lower field (higher ppm values) compared to typical thiophene carbons, but their exact shifts are influenced by all substituents. The carbons bearing methyl groups (C3 and C5) would also have distinct chemical shifts.

Methyl Carbons: The two methyl carbons would appear in the upfield region of the spectrum (typically δ 10-20 ppm). Similar to the proton signals, they would have slightly different chemical shifts due to their different positions on the thiophene ring.

A hypothetical data table for the expected ¹³C NMR signals is presented below. The values are estimates based on known substituent effects on thiophene rings.

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C2-Br | 110-120 | Singlet |

| C3-CH₃ | 135-145 | Singlet |

| C4-Br | 115-125 | Singlet |

| C5-CH₃ | 130-140 | Singlet |

| 3-CH₃ | 14-18 | Quartet |

| 5-CH₃ | 12-16 | Quartet |

This table is predictive and not based on experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, no cross-peaks would be expected in a COSY spectrum, as there are no vicinal or long-range H-H couplings, confirming the isolated nature of the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show two cross-peaks, one connecting the C-3 methyl carbon to its attached protons, and another connecting the C-5 methyl carbon to its protons. This would allow for the definitive assignment of the methyl carbon signals based on their corresponding proton signals.

The protons of the C-3 methyl group and the ring carbons C2, C3, and C4.

The protons of the C-5 methyl group and the ring carbons C4, C5, and the sulfur-adjacent C2. These correlations would provide unequivocal evidence for the 2,4-dibromo and 3,5-dimethyl substitution pattern, allowing for the complete assignment of all carbon signals in the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular bonds and functional groups.

Expected Vibrational Bands:

C-H Stretching: Vibrations from the methyl groups would appear in the 2900-3000 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl groups would be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

C=C Stretching: The thiophene ring C=C stretching vibrations typically occur in the 1500-1600 cm⁻¹ region. The substitution pattern affects the intensity and position of these bands.

C-S Stretching: The C-S bond vibrations within the thiophene ring are usually weak and appear in the fingerprint region, typically below 800 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are found at low frequencies, typically in the 500-650 cm⁻¹ range.

A table of expected IR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (methyl) | 2900-3000 | Medium |

| C=C stretch (thiophene ring) | 1500-1600 | Medium-Weak |

| C-H bend (methyl) | ~1450, ~1375 | Medium |

| C-Br stretch | 500-650 | Strong |

This table is predictive and not based on experimental data.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

Expected Applications:

Symmetrical Vibrations: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The C=C and C-S stretching vibrations of the thiophene ring, which might be weak in the IR spectrum, could show strong signals in the Raman spectrum.

C-Br Bonds: The C-Br bonds are also expected to be Raman active, providing another probe for the structural characterization in the low-frequency region.

Complementary Data: The combination of IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural confirmation. The principle of mutual exclusion (for centrosymmetric molecules) would not apply here due to the molecule's lower symmetry, meaning many vibrations could be active in both IR and Raman.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, this method provides definitive confirmation of its molecular mass and offers insights into its structural stability through the analysis of its fragmentation pattern.

The molecular ion peak ([M]⁺) is of particular diagnostic value. Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic cluster of peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms will exhibit three main isotopic peaks for the molecular ion:

[M]⁺: Contains two ⁷⁹Br atoms.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks will be in an approximate ratio of 1:2:1, providing a clear signature for a dibrominated compound. The monoisotopic mass of this compound is 267.8557 Da.

Upon electron ionization, the molecular ion undergoes fragmentation, which typically begins with the cleavage of the weakest bonds. In the case of this compound, the carbon-bromine (C-Br) bonds are susceptible to cleavage. Common fragmentation pathways include the sequential loss of bromine atoms and methyl groups.

Key Fragmentation Pathways:

Loss of a Bromine Atom: The initial fragmentation often involves the loss of one bromine atom, leading to a significant fragment ion [M-Br]⁺. This can occur with the loss of either ⁷⁹Br or ⁸¹Br.

Loss of a Methyl Group: Cleavage of a C-C bond can result in the loss of a methyl radical (•CH₃), forming an [M-CH₃]⁺ ion. This is a common fragmentation for methylated aromatic compounds. docbrown.infodocbrown.info

Loss of HBr: Rearrangement followed by the elimination of a neutral hydrogen bromide (HBr) molecule can also be observed.

Ring Cleavage: More energetic conditions can lead to the fragmentation of the thiophene ring itself, producing smaller charged fragments.

The analysis of these fragments helps to piece together the structure of the original molecule. The base peak, which is the most abundant ion in the spectrum, provides information about the most stable fragment formed under the experimental conditions. docbrown.info For substituted thiophenes, fragments related to the stable thiophene ring structure are often prominent.

Table 1: Predicted Mass Spectrometry Data for this compound This table presents predicted m/z values for the primary molecular ions and expected major fragments. The presence of two bromine isotopes will result in a characteristic pattern for bromine-containing fragments.

| m/z (Mass/Charge Ratio) | Ion Formula | Designation | Notes |

|---|---|---|---|

| 268 / 270 / 272 | [C₆H₆Br₂S]⁺ | [M]⁺ / [M+2]⁺ / [M+4]⁺ | Molecular ion cluster with characteristic 1:2:1 intensity ratio due to two Br atoms. |

| 253 / 255 / 257 | [C₅H₃Br₂S]⁺ | [M-CH₃]⁺ | Loss of a methyl group. The isotopic pattern for two Br atoms is retained. |

| 189 / 191 | [C₆H₆BrS]⁺ | [M-Br]⁺ | Loss of one bromine atom. The remaining Br atom gives a 1:1 isotopic pattern. |

| 110 | [C₆H₆S]⁺ | [M-2Br]⁺ | Loss of both bromine atoms. |

| 95 | [C₅H₃S]⁺ | [M-2Br-CH₃]⁺ | Loss of both bromine atoms and one methyl group. |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing (Applied to Analogous Thiophene Systems)

Molecular Geometry: Studies on various thiophene derivatives consistently show that the five-membered thiophene ring is essentially planar. nih.gov The substitution of hydrogen atoms with bulky groups like bromine and methyl groups can, however, introduce minor steric strain, potentially causing slight deviations from perfect planarity and influencing the orientation of the substituents relative to the ring.

In related structures, such as di(thiophen-3-yl) ketone, the thiophene rings are perfectly planar. nih.gov The bond lengths and angles within the thiophene ring are well-established, with C-S bond lengths typically around 1.80-1.85 Å and C=C double bonds approximately 1.35 Å. jchps.com The introduction of substituents can cause small variations in these parameters. For instance, in halogenated methylsulfinylthiophenes, the S-O bond orientation is influenced by the relative positions of the halogen substituents. researchgate.net

Crystal Packing and Supramolecular Interactions: The arrangement of molecules in the crystal, known as crystal packing, is governed by a combination of intermolecular forces. For thiophene derivatives, these forces include van der Waals interactions, C-H···S, C-H···Br hydrogen bonds, and π-π stacking interactions.

Herringbone Packing: Many thiophene-based co-oligomers adopt a herringbone packing motif, where molecules are arranged in layers with a tilted, edge-to-face orientation. acs.org This arrangement is common for aromatic systems and maximizes attractive intermolecular interactions.

π-π Stacking: Aromatic rings can stack on top of each other (face-to-face), an interaction driven by the overlap of π-orbitals. In a polymorph of di(thiophen-3-yl) ketone, π-π stacking was observed with a centroid-to-centroid distance of 3.946 Å. nih.gov The presence and geometry of such stacking are highly dependent on the nature and position of the substituents.

Hydrogen Bonding: Although classical hydrogen bond donors are absent in this compound, weak C-H···X (where X can be S or Br) hydrogen bonds are crucial in directing the crystal packing. These interactions link molecules into extended chains or layers. nih.gov For example, in the crystal structure of some thiophene derivatives, C—H⋯O and C—H⋯F hydrogen bonds create infinite chains and ring motifs. nih.gov

Table 2: Crystallographic Data for Analogous Thiophene Derivatives This table summarizes typical crystallographic parameters observed in related substituted thiophene structures, illustrating common packing motifs and unit cell characteristics.

| Compound/System | Space Group | Key Intermolecular Interactions | Packing Motif/Feature | Reference |

|---|---|---|---|---|

| Thiophene/Phenylene Co-Oligomers | P2₁/c or P2₁/n | van der Waals | Herringbone structure within molecular layers | acs.org |

| Di(thiophen-3-yl) ketone (Polymorph) | Pbcn | C-H···O hydrogen bonds, π-π stacking | Molecular layers parallel to the ab plane | nih.gov |

| (E)-N'-(4-fluorobenzylidene)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine | P2₁/c | N-H···N, C-H···F, C-H···π | Formation of inversion dimers and chains | nih.gov |

| Thiophene-aromatic carboxylic acid derivatives | P1, P2₁/c, Cc | π-π interactions, weak hydrogen bonds | Torsion angles influenced by packing effects | acs.orgacs.org |

Computational and Theoretical Investigations on 2,4 Dibromo 3,5 Dimethylthiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of many-body systems. youtube.com It is particularly effective for calculating the ground-state energy and electron density of molecules, which in turn allows for the prediction of a wide range of chemical properties. youtube.com For substituted thiophenes, DFT has been successfully used to study electronic structure, charge transfer, and the influence of various substituents. chemrevlett.comnih.gov

The electronic properties of 2,4-dibromo-3,5-dimethylthiophene are governed by the interplay between the electron-donating methyl groups and the electron-withdrawing, yet π-donating, bromine atoms attached to the thiophene (B33073) ring. DFT calculations are instrumental in quantifying these effects.

Electronic Structure: The substitution pattern on the thiophene ring significantly influences its electronic structure. The methyl groups at positions 3 and 5 donate electron density into the ring through hyperconjugation, increasing the energy of the highest occupied molecular orbital (HOMO). Conversely, the bromine atoms at positions 2 and 4 exert a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity but can donate electron density to the π-system through their lone pairs (mesomeric effect). DFT calculations can precisely model the net outcome of these competing influences.

Molecular Orbitals and Energy Landscapes: The HOMO and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. rsc.org In related substituted thiazole (B1198619) systems, an inverse relationship between the first hyperpolarizability and the HOMO-LUMO gap has been established through DFT calculations. researchgate.net

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the sulfur atom and the carbon atoms of the thiophene ring, with some delocalization onto the methyl groups. The LUMO is likely to be a π*-antibonding orbital. The precise energies of these orbitals dictate the molecule's behavior in chemical reactions and its potential application in organic electronics. While specific DFT calculations for this compound are not widely published, data from analogous compounds provide a reasonable estimate.

| Property | Description | Predicted Influence on this compound |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | The electron-donating methyl groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack compared to unsubstituted thiophene. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | The electron-withdrawing bromine atoms are expected to lower the LUMO energy, potentially increasing its reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates electronic excitability and kinetic stability. | The competing effects of methyl and bromo substituents make the gap size non-trivial to predict without specific calculation, but it is a critical parameter for optoelectronic properties. Studies on other thiophene derivatives show this gap is tunable with substitution. nih.govrsc.org |

DFT is a powerful tool for predicting the pathways and outcomes of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed, revealing the most likely mechanism and predicting the regioselectivity of a reaction.

For this compound, a key reaction of interest is further electrophilic substitution. The existing substituents will direct any incoming electrophile to a specific position. The methyl groups are activating and ortho-, para-directing, while halogens are deactivating but also ortho-, para-directing. In this molecule, all positions on the thiophene ring are substituted. Therefore, reactions would likely involve either substitution of a bromine atom (ipso-substitution) or reaction at a methyl group.

Another important reaction class for brominated thiophenes is metal-halogen exchange followed by cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov DFT calculations can predict the relative ease of bromine substitution at the 2- versus the 4-position. Generally, the α-bromine (at position 2) of a thiophene is more reactive than the β-bromine (at position 4). Computational models can quantify this difference by calculating the activation energies for the oxidative addition step in a palladium-catalyzed cycle. Studies on brominated thiophenes have shown their utility as precursors for more complex arylated structures through such reactions. nih.govnih.gov

| Reaction Type | Predicted Regioselectivity for this compound | Computational Insight |

| Electrophilic Aromatic Substitution | Substitution is unlikely on the ring itself due to full substitution. Reaction may occur at a substituent. | DFT could model the activation barriers for ipso-substitution at the bromo-positions versus side-chain reaction at the methyl groups. |

| Metal-Halogen Exchange | The bromine at the C2 (α) position is expected to be more reactive than the bromine at the C4 (β) position. | DFT calculations can determine the relative thermodynamic stability of the corresponding lithiated or Grignard intermediates. |

| Palladium-Catalyzed Cross-Coupling | The C2-Br bond is the more likely site for oxidative addition to a Pd(0) catalyst. | Modeling the transition state energies for the oxidative addition step for both C-Br bonds would confirm this selectivity. |

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule's electronic ground state, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. wustl.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, molecular flexibility, and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to study its behavior in different solvent environments or its interaction with other molecules or surfaces. For instance, simulations could model the aggregation behavior of these molecules, which is relevant for understanding the bulk properties of materials derived from them. Studies on oligo-thiophenes have used MD simulations to investigate their liquid-crystalline phase behavior, which is dependent on molecular length and intermolecular forces. rsc.org

Furthermore, MD simulations are crucial for understanding how halogenated compounds interact with biological macromolecules or materials. nih.gov The bromine atoms on this compound can participate in halogen bonding, a non-covalent interaction that can be important in crystal engineering and drug design. acs.orgacs.org MD simulations can characterize the strength and geometry of these halogen bonds. Ab initio molecular dynamics studies on thiophene itself have revealed complex relaxation pathways following photoexcitation, including ring-opening and intersystem crossing, highlighting the rich photochemistry that can be explored with these methods. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a set of molecular descriptors with a specific chemical reactivity parameter. chemrxiv.org These models, once developed, can be used to predict the reactivity of new compounds without the need for expensive and time-consuming experiments or high-level computations. tubitak.gov.tr

A QSRR model for predicting the reactivity of substituted thiophenes could be developed using this compound as part of the training set. The process would involve:

Defining a Reactivity Parameter: This could be the rate constant for a specific reaction, the yield of a product in a coupling reaction, or an electrochemical potential.

Calculating Molecular Descriptors: A wide range of descriptors for each molecule in the training set would be calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. For our target molecule, descriptors would quantify the effects of the two bromo and two methyl groups.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the reactivity parameter. chemrxiv.org

While no specific QSRR study focused solely on this compound is available, the methodology has been applied to various organic compounds, including bromo derivatives, to predict properties like chromatographic retention times. tubitak.gov.tr A QSRR model could, for example, predict the relative reactivity of the C2-Br versus the C4-Br bond in a series of substituted dibromothiophenes in Suzuki coupling reactions, providing a rapid screening tool for synthesis planning.

Applications of 2,4 Dibromo 3,5 Dimethylthiophene in Materials Science and Organic Electronics

Monomer for Conjugated Polymer Synthesis

The primary anticipated role for 2,4-Dibromo-3,5-dimethylthiophene is as a monomer in the synthesis of novel conjugated polymers through various cross-coupling reactions.

The structure of this compound makes it an intriguing candidate for producing unique poly(dimethylthiophene) derivatives. Standard polymerization methods, such as Kumada, Stille, or Suzuki coupling, which are widely used for other dibromothiophenes, could theoretically be applied. Polymerization would proceed via the coupling at the 2- and 4-positions, leading to a polymer backbone with a distinct linkage pattern compared to polymers derived from the more common 2,5-dibromo isomers. This would result in a polymer with the methyl groups positioned differently relative to the backbone, potentially leading to novel material properties.

Regioregularity is a crucial factor that dictates the performance of polythiophenes in electronic applications. It refers to the consistency of the head-to-tail linkages between monomer units in the polymer chain. High regioregularity allows for better polymer chain packing, which enhances crystallinity and improves charge carrier mobility.

The polymerization of a 2,4-dibromo monomer like this compound would inherently lead to a different type of polymer structure than the typical head-to-tail polymers derived from 3-substituted-2,5-dibromothiophenes. The resulting polymer would have a "head-to-head" and "tail-to-tail" character due to the 2,4-linkage, creating a distinct regioregular or, more accurately, a specific regio-irregular structure. This controlled disruption of the standard head-to-tail arrangement could be a strategy to fine-tune the electronic and physical properties of the resulting polymer, such as solubility, morphology, and energy levels, for specific applications.

Building Block for Organic Semiconductors and Conductive Materials

The development of new organic semiconductors is key to advancing electronic applications like flexible displays and printable circuits. mdpi.com Thiophene-based materials are central to this field due to their excellent charge transport properties and environmental stability.

The unique substitution pattern of this compound offers a platform for creating novel semiconductor materials. Its use as a building block would allow for the synthesis of oligomers and polymers with tailored electronic properties. The methyl groups at the 3- and 5-positions would influence the polymer's solubility and solid-state packing, while the 2,4-dibromo functionality dictates the connectivity and electronic structure of the conjugated backbone. This makes it a valuable, albeit currently underutilized, component for the molecular engineering of new conductive materials.

Role in the Development of Optoelectronic Devices

While no studies have yet reported the use of polymers derived from this compound in optoelectronic devices, the applications of analogous materials provide a clear roadmap for future research.

In the field of organic photovoltaics (OPVs), the properties of the donor polymer are critical to device efficiency. Research has shown that modifying the structure of donor polymers, for instance by creating copolymers, can significantly impact performance. a2bchem.com A polymer synthesized from this compound could be explored as a novel donor material or as a comonomer in conjunction with other building blocks. Its specific electronic energy levels (HOMO/LUMO) and absorption spectrum, which would differ from those of traditional polythiophenes, could be beneficial for optimizing charge generation and collection in a solar cell.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor layer. Thiophene-based materials have been at the forefront of high-performance OFETs. The introduction of a polymer based on this compound could lead to new semiconductor materials with unique thin-film morphologies. The altered backbone structure and the specific placement of the methyl groups could influence the intermolecular interactions and π-π stacking in the solid state, which are critical determinants of charge mobility. Exploring such polymers in OFETs would be a logical step to assess their potential for high-performance, solution-processable electronic devices.

Synthesis of Advanced Chemical Intermediates for Specialized Applications

The strategic positioning of two bromine atoms and two methyl groups on the thiophene (B33073) ring makes this compound a valuable building block for the synthesis of more complex and specialized chemical intermediates. These intermediates are crucial in the development of advanced materials for organic electronics and other specialized fields. The bromine atoms serve as reactive handles for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of larger conjugated systems.

One of the primary methods for utilizing this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. libretexts.orgpsu.edu These reactions are highly efficient for forming carbon-carbon bonds. researchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar substituted dibromothiophenes like 2,5-dibromo-3-methylthiophene (B84023) and 2,5-dibromo-3-hexylthiophene. researchgate.netnih.govresearchgate.net

In a typical Suzuki coupling reaction, one or both of the bromine atoms on the thiophene ring can be substituted with an aryl, heteroaryl, or vinyl group from an organoboron reagent, such as a boronic acid or ester. libretexts.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex in the presence of a base. nih.govresearchgate.net The regioselectivity of the reaction, i.e., which bromine atom reacts first, can often be controlled by carefully selecting the reaction conditions.

Similarly, the Stille coupling reaction involves the coupling of the dibromothiophene with an organotin reagent. wikipedia.orglibretexts.org This method is also catalyzed by a palladium complex and is known for its tolerance of a wide variety of functional groups. psu.eduharvard.edu

The resulting advanced chemical intermediates, which are often mono- or di-substituted thiophenes, can then be used in the synthesis of a variety of functional materials. For instance, they can serve as monomers for the creation of conducting polymers, building blocks for oligomers used in organic light-emitting diodes (OLEDs), and as components of molecules designed for specific biological or sensory applications. rsc.org

Below are illustrative tables of potential advanced chemical intermediates that could be synthesized from this compound based on known reactions of analogous compounds.

Table 1: Potential Mono-substituted Intermediates via Suzuki Coupling

| Precursor | Reagent | Potential Product | Catalyst System | Potential Application Area |

| This compound | Phenylboronic acid | 2-Bromo-3,5-dimethyl-4-phenylthiophene | Pd(PPh₃)₄ / Base | Organic Electronics |

| This compound | 2-Thienylboronic acid | 2-Bromo-3,5-dimethyl-4-(2-thienyl)thiophene | Pd(PPh₃)₄ / Base | Conducting Polymers |

| This compound | 4-Vinylphenylboronic acid | 2-Bromo-3,5-dimethyl-4-(4-vinylphenyl)thiophene | Pd(PPh₃)₄ / Base | Polymer Chemistry |

Table 2: Potential Di-substituted Intermediates via Suzuki Coupling

| Precursor | Reagent (2 equivalents) | Potential Product | Catalyst System | Potential Application Area |

| This compound | Phenylboronic acid | 2,4-Diphenyl-3,5-dimethylthiophene | Pd(PPh₃)₄ / Base | Organic Light-Emitting Diodes (OLEDs) |

| This compound | Pyridine-3-boronic acid | 2,4-Di(pyridin-3-yl)-3,5-dimethylthiophene | Pd(PPh₃)₄ / Base | Materials for Sensors |

| This compound | Naphthalene-2-boronic acid | 2,4-Di(naphthalen-2-yl)-3,5-dimethylthiophene | Pd(PPh₃)₄ / Base | High-Performance Organic Semiconductors |

These examples highlight the potential of this compound as a versatile precursor for a wide array of advanced chemical intermediates tailored for specialized applications in materials science and organic electronics. The ability to introduce different substituents through well-established coupling methodologies allows for the fine-tuning of the electronic and physical properties of the resulting molecules.

Future Research Perspectives for 2,4 Dibromo 3,5 Dimethylthiophene

Innovation in Catalytic Synthesis and Derivatization Methodologies

The development of efficient and selective synthetic routes is paramount to advancing the study of 2,4-Dibromo-3,5-dimethylthiophene. While general methods for the bromination of thiophenes exist, research into catalytic systems specifically optimized for the high-yield synthesis of this isomer is a critical first step. Future investigations should explore:

Selective C-H Activation: Developing catalytic systems, likely based on transition metals like palladium or rhodium, that can selectively activate and functionalize the C-H bonds of 3,5-dimethylthiophene to introduce bromine atoms at the 2 and 4 positions. This would offer a more direct and atom-economical approach compared to traditional multi-step syntheses.

Novel Halogenation Reagents: Exploring the use of new and milder halogenating agents to improve reaction control and minimize the formation of isomeric impurities.

Flow Chemistry Synthesis: Investigating the use of microreactor technology for the continuous and controlled synthesis of this compound, which could offer advantages in terms of safety, scalability, and product purity.

Once efficient access to the building block is secured, the focus can shift to its derivatization. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Research in this area should aim to:

Develop Orthogonal Derivatization Strategies: Exploring conditions that allow for the selective reaction at either the 2- or 4-position, enabling the stepwise introduction of different functional groups. This would be crucial for creating asymmetric molecules with unique properties.

Catalyst Optimization for Sterically Hindered Couplings: The methyl groups adjacent to the bromine atoms may introduce steric hindrance. Research into catalysts and ligands specifically designed to overcome this challenge will be essential for achieving high coupling efficiencies.

Expanding the Scope of Functionalization toward Complex Architectures

The true potential of this compound lies in its use as a monomer for the construction of complex and functional architectures, particularly conjugated polymers. The bromine atoms provide ideal points for polymerization. Future research should focus on:

Controlled Polymerization Techniques: Employing modern controlled polymerization methods, such as Kumada Catalyst-Transfer Polycondensation (KCTP) and Stille Catalyst-Transfer Polycondensation, to synthesize well-defined polymers with controlled molecular weights and low dispersities.

Synthesis of Novel Copolymers: Utilizing the differential reactivity of the two bromine atoms (if achievable) or by copolymerizing this compound with other functional monomers to create random, alternating, or block copolymers with tunable electronic and optical properties.

Post-Polymerization Modification: Exploring the functionalization of the methyl groups or other incorporated functionalities after polymerization to further tailor the properties of the resulting materials.

In-depth Structure-Property Relationship Studies for Advanced Materials Design

A fundamental understanding of how the molecular structure of this compound-based materials influences their macroscopic properties is crucial for their rational design. A comprehensive research program should include:

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the electronic structure, bandgap, and charge transport properties of polymers and oligomers derived from this monomer. This can guide synthetic efforts towards materials with desired characteristics.

Solid-State Packing Analysis: Employing techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) to investigate the solid-state packing of synthesized materials. The arrangement of polymer chains or molecules in the solid state is a key determinant of charge mobility and other electronic properties.

Spectroscopic and Electrochemical Characterization: A thorough investigation of the optical and electronic properties using UV-Vis-NIR spectroscopy, fluorescence spectroscopy, and cyclic voltammetry to determine absorption and emission characteristics, as well as HOMO and LUMO energy levels.

A systematic study correlating these properties with the molecular design will provide invaluable insights for the development of materials for applications such as:

Organic Field-Effect Transistors (OFETs): The thiophene (B33073) core is a well-established component of organic semiconductors.

Organic Photovoltaics (OPVs): As a donor or acceptor material in the active layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): As a host or emissive material.

Integration into Novel Supramolecular Systems and Self-Assembled Structures

The ability of molecules to self-assemble into highly ordered structures is a powerful tool for creating functional materials. The unique substitution pattern of this compound could be exploited to direct its assembly and that of its derivatives. Future research directions include:

Design of Self-Assembling Monomers: Introducing functional groups capable of non-covalent interactions, such as hydrogen bonding or π-π stacking, to the this compound core to drive the formation of well-defined supramolecular structures.

Hierarchical Self-Assembly: Investigating the self-assembly of polymers and oligomers based on this monomer into higher-order structures, such as nanofibers, nanowires, or thin films with controlled morphology.

Host-Guest Chemistry: Exploring the potential of macrocycles or cages constructed from this compound units to act as hosts for guest molecules, leading to applications in sensing or molecular recognition.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of advanced organic materials.

Q & A

Basic Research Questions

What are the established synthetic routes for 2,4-Dibromo-3,5-dimethylthiophene, and how can reaction conditions be optimized?

The synthesis typically involves bromination of 3,5-dimethylthiophene using halogenating agents like bromine (Br₂) or N-bromosuccinimide (NBS). For regioselective bromination at the 2- and 4-positions, reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., Lewis acids like FeBr₃) are critical. A published bromination method employs Br₂ in acetic acid under controlled temperatures (10–25°C) to achieve high yields . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry to avoid over-bromination.

What safety protocols are essential for handling this compound in laboratory settings?

Due to its brominated structure, the compound poses risks of skin irritation and respiratory toxicity. Researchers must:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation exposure.

- Store in airtight containers away from light and oxidizing agents to prevent degradation .

- Follow waste disposal guidelines for halogenated organic compounds. Toxicity assessments for related thiophenes highlight potential genotoxicity, necessitating rigorous exposure controls .

Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity. Compare chemical shifts with literature data for similar brominated thiophenes .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and isotopic patterns indicative of bromine atoms .

- X-ray Crystallography : To resolve crystal packing and intermolecular interactions (e.g., Br⋯Br contacts), though this requires high-quality single crystals .

Advanced Research Questions

How does bromination regioselectivity vary under different conditions, and what mechanistic insights explain this?

Regioselectivity in bromination is influenced by electronic and steric factors. For 3,5-dimethylthiophene, electron-donating methyl groups activate the α-positions (2 and 4), but steric hindrance can shift reactivity. Mechanistic studies using density functional theory (DFT) suggest that polar solvents stabilize bromonium ion intermediates, favoring α-bromination. Contrastingly, radical pathways (e.g., with NBS and light) may lead to alternative regioselectivity. Experimental validation involves isolating intermediates and analyzing kinetic data .

How can contradictions in structural or synthetic data be resolved?

Contradictions often arise from differing synthetic conditions or characterization limitations. For example:

- If crystallographic data conflicts with NMR assignments, re-evaluate sample purity and crystallinity. Redundant validation (e.g., IR spectroscopy or elemental analysis) is critical .

- For conflicting bromination outcomes, replicate experiments under standardized conditions and use control substrates (e.g., mono-brominated derivatives) to isolate variables .

What advanced applications does this compound have in materials science?

The compound serves as a precursor for:

- Photochromic materials : Incorporation into dithienylethenes for molecular switches, leveraging its sulfur heterocycle for reversible ring-opening reactions .

- Conjugated polymers : Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) to build π-conjugated systems for organic electronics .

How can computational modeling predict the physicochemical properties of this compound?

Quantum mechanical calculations (e.g., DFT) model electronic properties like HOMO-LUMO gaps and polarizability. Quantitative Structure-Property Relationship (QSPR) models and neural networks predict solubility, stability, and reactivity. Platforms like CC-DPS integrate these methods for property profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.